molecular formula C19H30N2O2 B4959676 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4959676
M. Wt: 318.5 g/mol
InChI Key: NBNXYBRQOPDOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a role in nociception, or the perception of pain. A-967079 has been studied for its potential use in treating pain and other conditions related to TRPV1 activation.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is a selective antagonist of the TRPV1 ion channel. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin. When activated, TRPV1 allows cations to enter the cell, leading to depolarization and the perception of pain. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide blocks the activation of TRPV1 by binding to a specific site on the channel, preventing cation entry and reducing depolarization.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to effectively block TRPV1 activation in both in vitro and in vivo studies. In animal models of pain, 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to reduce pain behaviors and improve pain thresholds. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to reduce itch behaviors in animal models of pruritus. Additionally, 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to reduce cough responses in animal models of cough.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a highly selective antagonist of TRPV1, which allows for specific targeting of this ion channel. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a useful tool for studying TRPV1 in vivo. However, there are some limitations to the use of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in longer-term studies. Additionally, 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has not yet been tested in humans, so its potential efficacy and safety in clinical settings are not yet known.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide and TRPV1. One area of interest is the role of TRPV1 in chronic pain conditions, such as fibromyalgia and chronic migraine. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide may have potential as a treatment for these conditions, but more research is needed to determine its efficacy and safety. Another potential future direction is the development of more selective TRPV1 antagonists, which may have fewer side effects than 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide. Additionally, the use of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in combination with other pain medications may have potential for improving pain relief in certain conditions. Overall, the study of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide and TRPV1 has the potential to lead to new treatments for a variety of pain and related conditions.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with N-ethyl-4-piperidone to form 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide. The synthesis has been optimized to produce high yields of 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide with high purity.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied extensively for its potential use in treating pain. TRPV1 activation is involved in the perception of pain, and 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to effectively block this activation. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to reduce pain in animal models of inflammatory and neuropathic pain. 2-(4-tert-butylphenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been studied for its potential use in treating other conditions related to TRPV1 activation, such as itch and cough.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-5-21-12-10-16(11-13-21)20-18(22)14-23-17-8-6-15(7-9-17)19(2,3)4/h6-9,16H,5,10-14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNXYBRQOPDOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.